molecular formula C20H21BrN6O B2373429 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-3-methylphenyl)piperidine-3-carboxamide CAS No. 1351616-64-2

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-3-methylphenyl)piperidine-3-carboxamide

Cat. No. B2373429
CAS RN: 1351616-64-2
M. Wt: 441.333
InChI Key: BYBDKHMNPRCNTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-3-methylphenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H21BrN6O and its molecular weight is 441.333. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-3-methylphenyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-3-methylphenyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation as Anticancer and Anti-5-lipoxygenase Agents

A study by Rahmouni et al. (2016) focused on the synthesis of novel pyrazolopyrimidines derivatives, which includes compounds related to the chemical structure of interest. These compounds were evaluated for their cytotoxic activities against HCT-116 and MCF-7 cancer cell lines and for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammation and asthma. The study found that some derivatives exhibit significant anticancer and anti-5-lipoxygenase activities, suggesting potential therapeutic applications in cancer and inflammatory diseases Rahmouni et al., 2016.

Applications in Fungicidal Activity

Another research avenue explored the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, analogues to the systemic fungicide carboxin. Huppatz (1985) described the synthesis of these derivatives and their evaluation for fungicidal activity against Basidiomycete species. The research demonstrated that the simplest derivative showed a high level of fungicidal activity, highlighting the potential of these compounds in developing new fungicides Huppatz, 1985.

Potential Antituberculosis Activity

The design and synthesis of thiazole-aminopiperidine hybrid analogues, including structures similar to the chemical compound , have shown promising results against Mycobacterium tuberculosis. Jeankumar et al. (2013) evaluated a series of these compounds for their inhibitory activity against Mycobacterium smegmatis GyrB ATPase and DNA gyrase, essential enzymes for bacterial DNA replication. One of the compounds exhibited significant activity, suggesting a potential application in developing new antituberculosis agents Jeankumar et al., 2013.

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN6O/c1-14-10-16(5-6-17(14)21)25-20(28)15-4-2-8-26(12-15)18-11-19(23-13-22-18)27-9-3-7-24-27/h3,5-7,9-11,13,15H,2,4,8,12H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBDKHMNPRCNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=CC=N4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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